
2-(3-((2-Oxopropyl)sulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrafuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((2-Oxopropyl)sulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrafuran is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as "Compound A" in scientific literature and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of Compound A is not fully understood, but it is believed to act by inhibiting key enzymes involved in inflammation and cancer progression. Specifically, it has been shown to inhibit the activity of COX-2, an enzyme that is upregulated in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound A has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to reduce inflammation and oxidative stress, which are implicated in many chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound A in lab experiments is its potent pharmacological activity, which allows for the study of its effects at relatively low concentrations. However, one limitation is that the synthesis of Compound A is complex and requires specialized expertise in organic chemistry.
Direcciones Futuras
There are many potential future directions for research on Compound A. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of Compound A. Another area of interest is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of Compound A and its potential for use in combination with other drugs in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of Compound A involves several steps, including the reaction of 4-n-propoxy-3-hydroxybenzaldehyde with 3,4,5-trimethoxyphenylacetonitrile to form a key intermediate. This intermediate is then reacted with 2-oxopropylsulfonic acid to yield Compound A. The synthesis of Compound A is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Compound A has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
140705-10-8 |
|---|---|
Nombre del producto |
2-(3-((2-Oxopropyl)sulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrafuran |
Fórmula molecular |
C28H38O10S |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
1-[3-(3-hydroxypropoxy)-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylpropan-2-one |
InChI |
InChI=1S/C28H38O10S/c1-6-11-37-28-25(36-12-7-10-29)15-20(16-26(28)39(31,32)17-18(2)30)22-9-8-21(38-22)19-13-23(33-3)27(35-5)24(14-19)34-4/h13-16,21-22,29H,6-12,17H2,1-5H3/t21-,22-/m0/s1 |
Clave InChI |
LIUJFXKHVUKCCX-VXKWHMMOSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1S(=O)(=O)CC(=O)C)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCO |
SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CC(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCO |
SMILES canónico |
CCCOC1=C(C=C(C=C1S(=O)(=O)CC(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCO |
Otros números CAS |
140705-10-8 |
Sinónimos |
1-IPHTF 2-(3-((2-oxopropyl)sulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrafuran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



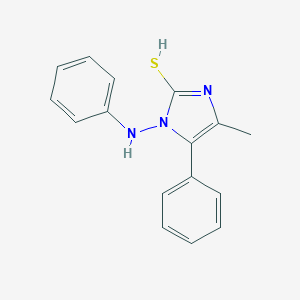
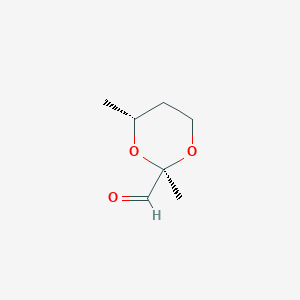
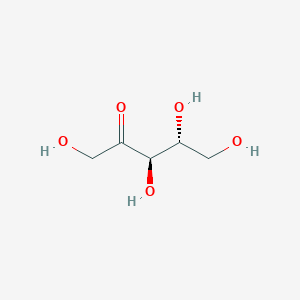
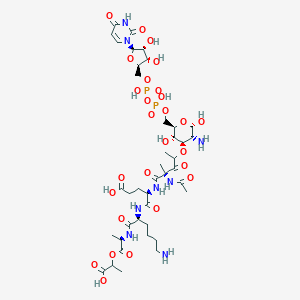
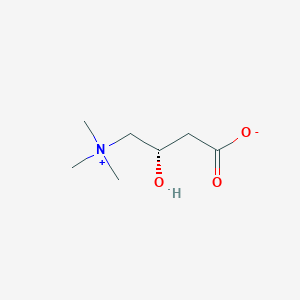
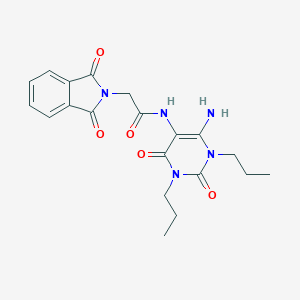


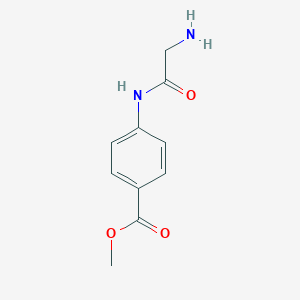
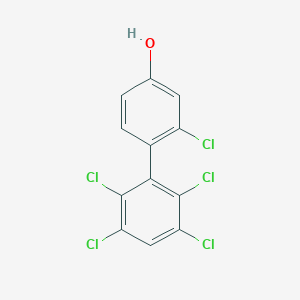

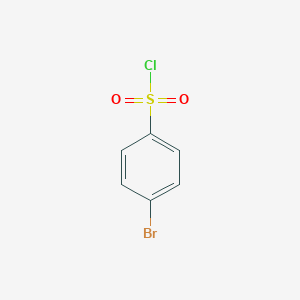
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)
